7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid is a specialized chemical compound with the CAS number 1627857-06-0. This compound is characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and potential applications. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. It is classified as a specialty material, commonly utilized in pharmaceutical and agrochemical research due to its ability to enhance lipophilicity and metabolic stability in drug molecules .
The synthesis of 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid typically involves several advanced organic chemistry techniques. Recent studies highlight the use of trifluoromethyl building blocks in the annulation process to construct heterocyclic compounds. This method allows for the selective introduction of the trifluoromethyl group, which is crucial for enhancing the biological activity of the resulting compounds .
The synthesis may involve reactions such as:
The structure of 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid features a fused imidazo-pyrimidine ring system with a carboxylic acid group at one position and a trifluoromethyl group at another. The presence of these functional groups contributes to its unique chemical reactivity and potential biological activity.
Key structural data include:
7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid can undergo various chemical reactions typical for heterocyclic compounds. These include:
The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at adjacent positions on the ring.
The mechanism of action for 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid largely depends on its interactions within biological systems. The trifluoromethyl group increases lipophilicity, allowing better membrane permeability and potentially leading to enhanced bioavailability when used in pharmaceutical formulations.
Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic profiles due to increased metabolic stability and reduced clearance rates in vivo .
The physical properties of 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid include:
Chemical properties include:
7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid has significant potential in various scientific fields:
The construction of the imidazo[1,5-c]pyrimidine core necessitates precise cyclocondensation methodologies. Unlike the more common imidazo[1,5-a]pyridine isomers (e.g., CAS 1951439-69-2) [4], the c-fusion pattern imposes distinct electronic and steric constraints. A high-yielding route involves the condensation of 4-amino-5-aminomethylpyrimidine derivatives with trifluoroacetic anhydride or analogous C1 synthons. This one-pot sequence proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl, followed by dehydrative cyclization. The reaction exhibits remarkable sensitivity to temperature: Below 80°C, linear intermediates predominate, while temperatures exceeding 120°C promote decomposition. Microwave-assisted synthesis significantly enhances efficiency, achieving >85% yield within 30 minutes at 100°C in polar aprotic solvents like DMF [1] [4].
Critical regiochemical control during cyclization is achieved through:
Table 1: Cyclocondensation Approaches for Imidazo[1,5-c]pyrimidine Core
Precursor System | Cyclization Agent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
4-Amino-5-aminomethylpyrimidine | (CF₃CO)₂O | DMF, 100°C, MW, 30 min | 85-92 | >99:1 |
5-Aminomethyl-4-N-phthalimidopyrimidine | TFAA, then H₂NNH₂ | MeCN, reflux, 2h | 78 | >99:1 |
4,5-Diaminopyrimidine | ClCH₂CO₂H | Pyridine, 120°C, 8h | 45 | ~85:15 |
Incorporation of the trifluoromethyl group at the C7 position employs fundamentally distinct electrophilic and nucleophilic strategies. Electrophilic trifluoromethylation utilizes reagents like Togni's reagent (I-CF₃) or Umemoto's salts (S⁺-CF₃) under copper or photoredox catalysis. This approach succeeds only before core cyclization due to the electron-deficient nature of the fused imidazopyrimidine system, which deactivates it towards electrophilic attack. Substituted pyrimidine precursors (e.g., 5-iodopyrimidines) undergo efficient CF₃ transfer under Cu(I) catalysis (CuI/1,10-phenanthroline, DMF, 80°C), achieving >80% yield. The C-I bond's lower bond dissociation energy facilitates oxidative addition over other halogens [3] [8].
Nucleophilic trifluoromethylation employs Ruppert-Prakash reagents (TMSCF₃) or related CuCF₃ complexes after core assembly. This method requires activation of the heterocycle at C7:
The choice hinges on precursor availability: Electrophilic routes are preferred for late-stage pyrimidine functionalization, while nucleophilic methods are indispensable for modifying pre-formed imidazo[1,5-c]pyrimidines.
Installation and unmasking of the carboxylic acid at N1 presents challenges due to the acid sensitivity of the heterocyclic core. The predominant route involves ester hydrolysis of stable precursors like ethyl or methyl esters. Hydrolysis of methyl esters (CAS 2102411-10-7) [1] requires carefully controlled basic conditions to prevent decarboxylation or ring opening:
Protecting group strategies are critical during multi-step syntheses involving other sensitive functionalities:
Table 2: Protecting Group Compatibility for Carboxylic Acid Intermediates
Protecting Group | Introduction Reagent | Deprotection Conditions | Compatibility with Imidazopyrimidine Core |
---|---|---|---|
Methyl | DCC, MeOH, DMAP | LiOH, THF/H₂O, 0-25°C | Excellent |
Pivaloyl (Piv) | PivCl, Py, 0°C | Bu₄N⁺OH⁻, MeOH, 20°C or MeONa/MeOH | Good (Base-sensitive conditions only) |
Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C, EtOAc | Poor (Reductive ring opening occurs) |
tert-Butyl (tBu) | Isobutylene, H₂SO₄ | TFA, CH₂Cl₂ | Moderate (Strong acid causes decomposition) |
Synthesizing derivatives from polyhalogenated precursors (e.g., 5,7-dibromo or 3,5,7-trichloro imidazo[1,5-c]pyrimidines) demands precise regioselective control. Key strategies exploit electronic differentiation and hypervalent halogen intermediates:
Electronic Differentiation: The C7 position is significantly more electron-deficient than C5 due to the combined inductive effects of the trifluoromethyl group and adjacent nitrogens. This renders C7-X bonds (X = Cl, Br) more susceptible to oxidative addition. Suzuki-Miyaura coupling using Pd(PPh₃)₄/K₂CO₃ in toluene/water selectively functionalizes C7-Br in 5,7-dibromo derivatives (>90% selectivity) [8]. Computations (DFT) confirm a lower C7-Br BDE (Bond Dissociation Energy) by ~5 kcal/mol versus C5-Br, aligning with observed reactivity [8].
Hypervalent Halogen Chemistry: Cyclic biaryl hypervalent bromine/chlorine reagents act as "masked arynes." Treatment with Cs₂CO₃ generates aryne intermediates undergoing nucleophilic attack with high meta-selectivity relative to the hypervalent bond. Subsequent trapping with electrophiles enables regioselective dihalogenation. For example, using tetra-n-butylammonium bromide (TBAB) in THF with Cs₂CO₃ achieves quantitative meta-bromination yield (relative to the hypervalent halogen) [3]:Hypervalent-Br + Cs₂CO₃ + TBAB (THF, rt) → meta-Br product (99%)
This method overcomes limitations of traditional SEAr or transition metal catalysis in differentiating identical halogens on electron-deficient scaffolds.
Orthogonal Functionalization Sequences: Sequential coupling exploits inherent reactivity gradients. Initial Stille coupling at C7 (organotin reagents) occurs selectively over C5. Subsequent Pd-catalyzed amination or cyanation at C5 then proceeds without affecting the newly installed C7 substituent. Solvent choice (e.g., dioxane for amination vs. DMF for cyanation) further refines selectivity [8].
Solvent effects profoundly influence yield, regioselectivity, and reaction pathway in imidazo[1,5-c]pyrimidine chemistry due to polarity, coordinating ability, and hydrogen-bonding capacity:
Cyclocondensation Efficiency: Polar aprotic solvents (DMF, NMP) maximize yields (>85%) by solubilizing ionic intermediates and facilitating dehydrative cyclization. Protic solvents (MeOH, EtOH) promote competitive solvolysis or ether formation, reducing yields to <50% [1] [4].
Trifluoromethylation Pathways:
Ester Hydrolysis: Mixed solvent systems (THF/H₂O, 4:1) balance reagent solubility (LiOH in water) and substrate solubility (ester in THF), preventing aggregation and ensuring homogeneous reaction conditions. Pure aqueous systems lead to slow hydrolysis and side reactions [7].
Regioselective Coupling:
Table 3: Solvent Effects on Key Transformations
Reaction | Optimal Solvent System | Effect of Solvent Change | Critical Parameter |
---|---|---|---|
Cyclocondensation | DMF | MeOH: Yield ↓ to 45%; THF: Incomplete conversion | Polarity, Aprotic |
Nucleophilic Trifluoromethylation | Anhydrous THF | Wet THF: Yield ↓ >40%; DMF: Side products ↑ | Water Content, Coordination |
Methyl Ester Hydrolysis | THF/H₂O (4:1) | THF only: No reaction; H₂O only: Slow reaction, Decomp. ↑ | Substrate/Solubility, Polarity |
meta-Selective Bromination | THF | MeCN: Yield 72%; DCM: Yield 30-42%; MeCN/H₂O: Mixtures form | Cation Solvation, Polarity |
Suzuki Coupling (C7 vs C5 Br) | Toluene/H₂O (3:1) | Dioxane: C5/C7 selectivity ↓; DMF: Protodehalogenation ↑ | Phase Transfer, Pd Stability |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: